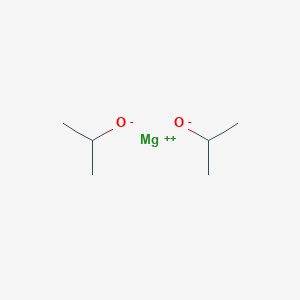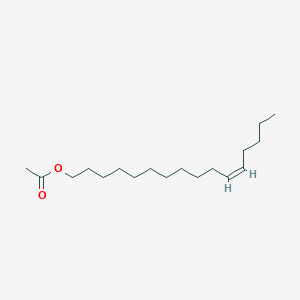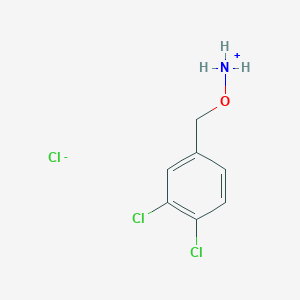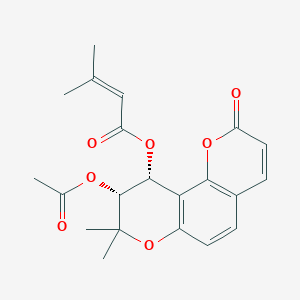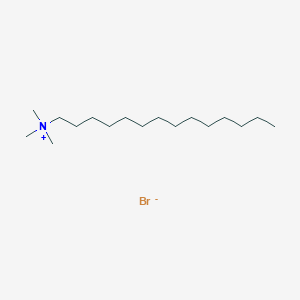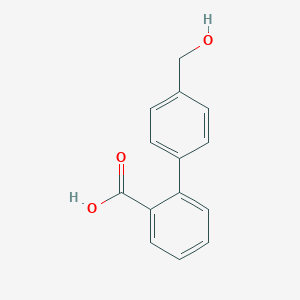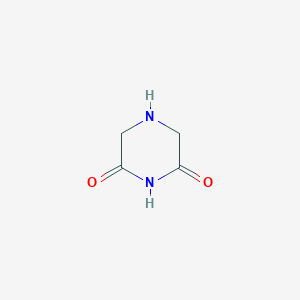
Piperazine-2,6-dione
Overview
Description
Piperazine-2,6-dione is a compound with the molecular formula C4H6N2O2 and a molecular weight of 114.10 . It is considered as a biodegradable diol which might be utilized as substitutes for the mechanically utilized poisonous diphenols .
Synthesis Analysis
The synthesis of Piperazine-2,6-dione involves cyclising dipeptides or building from the already established core . A three-step, one-pot procedure was developed to obtain reproducibly piperazine-2,6-diones with various substituents at the N-atoms in high yields . Other synthetic methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular structure of Piperazine-2,6-dione can be analyzed using various spectroscopic techniques. Calculations of IR spectra, Mullikan charge analysis, energy optimization, molecular masses, dipole moments, polarizations, atomic electronic charges, HOMO and LUMO energies, gap energies, hardness, softness, electron affinities, chemical potentials and investigation of electrostatic potentials have been performed .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Physical And Chemical Properties Analysis
Piperazine-2,6-dione has a molecular formula of C4H6N2O2 and a molecular weight of 114.1 . More detailed physical and chemical properties can be obtained through various analytical techniques such as NMR analyses, X-ray crystallography , and Fourier transform infrared (FTIR) spectroscopy .
Scientific Research Applications
Synthesis of Cardioprotective Agents
Piperazine-2,6-dione: has been utilized in the synthesis of dexrazoxane analogues . Dexrazoxane is the only drug used in clinical practice to prevent anthracycline-induced cardiotoxicity, a significant side effect of certain cancer treatments. The synthesis process of piperazine-2,6-dione is advantageous due to the use of inexpensive starting materials and satisfactory yields without the need for chromatographic techniques .
Anticancer Activity
Derivatives of piperazine-2,6-dione have been synthesized and evaluated for their anticancer activity . These derivatives have shown promise against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. The efficient synthesis of these derivatives using microwave irradiation has been a key factor in their development .
Biological Activity
Piperazine-2,6-dione derivatives exhibit a wide range of biological activities. They have been documented to possess antitumor, antiviral, antifungal, antibacterial, antiaggregatory, antileishmanial, and anti-inflammatory properties . This makes them valuable for medicinal chemistry research focused on discovering new therapeutic agents.
Inhibition of Biological Pathways
Phototoxic Activity
Some piperazine-2,6-dione derivatives are known to exhibit phototoxic activity . This property can be harnessed for therapeutic applications, such as in the treatment of skin diseases or for targeted drug delivery systems that activate under light exposure.
Synthetic Intermediates in Organic Synthesis
Piperazine-2,6-dione serves as a valuable and versatile synthetic intermediate in organic synthesis . It is particularly important as the core backbone of the CRBN ligand in the design of PROTAC drugs, which are a new class of drugs that target proteins for degradation .
Safety and Hazards
When handling Piperazine-2,6-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
Piperazine-2,6-dione is a key component in the synthesis of dexrazoxane , a drug used to prevent anthracycline-induced cardiotoxicity . Dexrazoxane has two main targets: iron ions and the enzyme topoisomerase II . The iron ions are involved in the generation of oxidative stress, while topoisomerase II regulates the topology of DNA .
Mode of Action
Piperazine-2,6-dione, as part of dexrazoxane, interacts with its targets in two main ways. First, it chelates iron ions, preventing them from participating in reactions that generate oxidative stress . Second, it interacts with topoisomerase II, an enzyme that manages DNA tangles and supercoils . This interaction is thought to disrupt the enzyme’s normal function, thereby protecting cells from damage .
Biochemical Pathways
The biochemical pathways affected by piperazine-2,6-dione, through dexrazoxane, are those involved in oxidative stress and DNA topology regulation . By chelating iron ions, dexrazoxane prevents the Fenton reaction, which generates harmful reactive oxygen species . By interacting with topoisomerase II, it disrupts the normal functioning of this enzyme, which could otherwise lead to DNA damage .
Pharmacokinetics
Dexrazoxane is known to have good bioavailability and is metabolized in the liver
Result of Action
The primary result of piperazine-2,6-dione’s action, through dexrazoxane, is the prevention of anthracycline-induced cardiotoxicity . This is achieved by reducing oxidative stress and preventing DNA damage . As a result, dexrazoxane can protect the heart from the chronic type of cardiotoxicity that can occur with anthracycline treatment .
Action Environment
The action of piperazine-2,6-dione, as part of dexrazoxane, can be influenced by various environmental factors. For example, the presence of iron ions is necessary for its antioxidant action . Additionally, the activity of topoisomerase II, which can be affected by various cellular and environmental factors, is crucial for its DNA-protective action
properties
IUPAC Name |
piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJAWBVQRMVFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320623 | |
| Record name | piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4774-22-5 | |
| Record name | 4774-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)



